Product packaging for Sincro(Cat. No.:)

Sincro

Cat. No.: B11933638
M. Wt: 504.7 g/mol
InChI Key: GAVWTGYPIYDINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sincro (N-{3-[(1,4'-bipiperidin)-1'-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide) is a novel small-molecule compound developed for cancer research. It functions as a STING (Stimulator of Interferon Genes) agonist, activating the cytosolic DNA-sensing pathway to induce the production of Type I interferons, which are pivotal for antitumor immune responses . This IFN-β gene induction is dependent on the STING pathway, as it is abolished in STING-deficient cells . In addition to its immunostimulatory role, this compound exhibits potent, STING-independent cytotoxic activity against cancer cells . This cell death occurs through a mechanism distinct from conventional apoptosis, as it does not involve DNA double-strand breaks or caspase-3 cleavage . Research demonstrates that this compound significantly attenuates in vivo tumor growth through both Type I IFN-dependent and independent mechanisms, positioning it as an attractive dual-function agent for investigating cancer immunity and novel cell death pathways [citation:3). This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44N6O B11933638 Sincro

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44N6O

Molecular Weight

504.7 g/mol

IUPAC Name

6-[4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]pyridine-2-carboxamide

InChI

InChI=1S/C30H44N6O/c1-33-21-23-36(24-22-33)26-11-9-25(10-12-26)28-7-5-8-29(32-28)30(37)31-15-6-16-34-19-13-27(14-20-34)35-17-3-2-4-18-35/h5,7-12,27H,2-4,6,13-24H2,1H3,(H,31,37)

InChI Key

GAVWTGYPIYDINO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)NCCCN4CCC(CC4)N5CCCCC5

Origin of Product

United States

Advanced Synthetic Methodologies for D Cloprostenol Sodium

Stereoselective Total Synthesis Approaches to d-Cloprostenol (B24006) Sodium.

Stereoselective total synthesis approaches to d-Cloprostenol Sodium aim to control the configuration of each chiral center and the geometry of the double bonds from the initial stages of the synthesis. These methods often involve the use of chiral starting materials, asymmetric catalysis, or enzymatic transformations.

Chemoenzymatic Synthesis Strategies.

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the high stereo- and regioselectivity offered by enzymes. For d-cloprostenol synthesis, biocatalytic steps can be employed for key transformations, such as the stereoselective reduction of ketone functionalities or the oxidation of cyclic precursors. One approach involves the biocatalytical resolution of an intermediate, such as anti-2-oxotricyclo[2.2.1.0]heptan-7-carboxylic acid, to obtain a key intermediate for d-cloprostenol synthesis. researchgate.net Another chemoenzymatic synthesis method for prostaglandins (B1171923), including cloprostenol (B1669231), utilizes a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of a bicyclic ketone to a lactone with high enantiomeric excess. mdpi.comnih.govrsc.org Additionally, a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones has been employed to set critical stereochemical configurations under mild conditions. mdpi.comnih.govrsc.org

Chiral Pool Approaches Utilizing Key Intermediates (e.g., Corey Lactone Derivatives).

Chiral pool synthesis utilizes naturally occurring chiral compounds as starting materials, whose inherent stereochemistry is carried through the synthetic route. Corey lactone derivatives are prominent chiral intermediates widely used in the synthesis of prostaglandins and their analogues, including cloprostenol. researchgate.netmdpi.comnih.gov The efficient Corey procedure for prostaglandin (B15479496) synthesis utilizes key δ-lactone and γ-lactone intermediates containing three or four stereocenters on the cyclopentane (B165970) ring, which serve as scaffolds for attaching the prostaglandin side chains. mdpi.comresearchgate.net An improved synthesis of (+)-cloprostenol has been accomplished starting from commercially available (-)-Corey lactone 4-phenylbenzoate alcohol. nih.gov This route demonstrates the utility of pre-existing chirality from the chiral pool in constructing the cloprostenol framework.

Catalyst-Controlled Asymmetric Syntheses.

Catalyst-controlled asymmetric synthesis involves the use of a chiral catalyst to induce asymmetry in a reaction between achiral or racemic starting materials, leading to the preferential formation of one enantiomer or diastereoisomer. wikipedia.orgslideshare.net A general catalyst-controlled route to prostaglandin F2α and its analogues, including cloprostenol, has been developed using a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction. acs.orgresearchgate.net This method allows for the stereocontrolled formation of cyclopentyl intermediates with multiple contiguous stereocenters, with the absolute stereochemistry of the cyclopentane core dictated by the chiral ligand on the catalyst. acs.orgresearchgate.net

Key Intermediate Synthesis and Transformations in d-Cloprostenol Sodium Pathways.

The synthesis of d-Cloprostenol Sodium relies on the efficient preparation and transformation of key intermediates that establish the correct cyclopentane core and side chain structures with the required stereochemistry.

Role of Lactone Intermediates (δ-Lactones, γ-Lactones, Macrolactones).

Lactone intermediates, particularly δ-lactones and γ-lactones, play a crucial role in the synthesis of prostaglandins and their analogues. mdpi.comresearchgate.netdiva-portal.org These cyclic esters serve as versatile building blocks that can be manipulated to introduce the necessary functional groups and stereocenters of the cyclopentane ring. The Corey procedure, a foundational route to prostaglandins, heavily relies on the use of δ-lactone and γ-lactone intermediates. mdpi.comresearchgate.net Transformations involving these lactones include their opening, functionalization, and conversion to other key intermediates like lactols (hemiacetals) through reduction, typically with reducing agents such as DIBAL-H. google.com Macrolactones (e.g., 1,9-, 1,11-, and 1,15-lactones) are also encountered in prostaglandin synthesis, often formed through internal lactonization reactions. mdpi.comdiva-portal.org

Functional Group Interconversions and Strategic Protecting Group Chemistry

The synthesis of complex molecules like d-Cloprostenol sodium involves a series of carefully orchestrated chemical transformations, including functional group interconversions and the strategic use of protecting groups. Functional group interconversions are essential for converting one functional group into another to facilitate subsequent reactions or to introduce specific structural features. In the context of prostaglandin synthesis, including cloprostenol, common functional groups involved are alcohols, carboxylic acids, ketones, and alkenes. Conversions might involve oxidation, reduction, esterification, amidation, or halogenation steps. researchgate.netub.edu

Protecting groups are temporarily introduced to block reactive functional groups during synthesis, preventing unwanted side reactions. For prostaglandins and their analogs like cloprostenol, hydroxyl groups at positions 9, 11, and 15 (prostaglandin numbering) and the carboxylic acid group are particularly important sites requiring protection and deprotection strategies. Ethers such as tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers, and esters like p-phenylbenzoyl (PPB) esters, have been employed to protect hydroxyl functionalities during various synthetic steps. mdpi.comdiva-portal.orgrsc.org For instance, selective protection of the C11-OH group as a PPB ester has been reported as a strategy to enable streamlined access to stable intermediates in the synthesis of prostaglandins. rsc.org The carboxylic acid group can be protected as an ester, such as a methyl or isopropyl ester, which can be later hydrolyzed to reveal the free acid or converted to other derivatives like amides. researchgate.net

A synthetic route to (+)-cloprostenol can involve starting from an optically active lactone intermediate. Regioselective reduction of a protected optically active lactone, where hydroxyl groups are protected with groups like 1-methoxybenzyl, tetrahydropyran-2-yl, 4-methoxytetrahydropyran-2-yl, or tetrahydrofuran-2-yl, yields the corresponding lactol. This lactol is then converted to a protected cloprostenol derivative using a Wittig reaction with a phosphonium (B103445) ylide. Finally, removal of the protecting groups from the hydroxyl functions yields the desired product. google.com

Enantiomeric Resolution and Purification Techniques for Optically Pure d-Cloprostenol Sodium

Cloprostenol, as synthesized chemically, is typically obtained as a racemic mixture of the R and S enantiomers. frontiersin.orgeuropa.eu To obtain optically pure d-Cloprostenol sodium, enantiomeric resolution and effective purification techniques are crucial.

Chiral Resolution Methodologies

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several methodologies can be applied for the chiral resolution of cloprostenol or its intermediates. One approach involves the formation of diastereomeric salts by reacting a chiral acid or base with the racemic mixture. For example, chiral resolution of a ketonic acid intermediate using S-phenylethylamine as a resolving agent has been reported to yield the S-phenylethylamine salt of the R-ketonic acid, which can then be used to prepare R-cloprostenol sodium. google.comgoogle.com

Another powerful technique for chiral resolution is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs). Studies have demonstrated the effectiveness of polysaccharide-based CSPs, such as Chiralcel OD-RH and Lux Cellulose-1 columns, for the enantioseparation of cloprostenol. researchgate.netresearchgate.netnih.gov The composition of the mobile phase, typically a mixture of acetonitrile (B52724) and a buffer (e.g., sodium dihydrogenphosphate at pH 3.0), significantly influences the chiral selectivity and resolution. researchgate.netresearchgate.netnih.gov Optimized conditions using a Chiralcel OD-RH column and an acetonitrile-sodium dihydrogenphosphate mobile phase (33:67, v/v) have achieved baseline resolution of racemic cloprostenol. researchgate.netresearchgate.net Adjusting the mobile phase composition can further improve resolution and enable semipreparative separation of the enantiomers. researchgate.net

Strategies for Achieving and Verifying Enantiomeric Purity

Achieving high enantiomeric purity is paramount for pharmaceutical applications of d-Cloprostenol sodium, as the biological activity is often specific to one enantiomer. google.com The chiral resolution methodologies described above are designed to yield material with enriched or high enantiomeric excess (ee). Repeated crystallization of diastereomeric salts or optimization of chromatographic separation parameters can enhance purity.

Verification of enantiomeric purity is typically performed using chiral analytical techniques, with chiral HPLC being a widely used and reliable method. By employing a suitable chiral stationary phase and optimized mobile phase conditions, the two enantiomers of cloprostenol can be separated and detected. researchgate.netresearchgate.net The enantiomeric purity is determined by comparing the peak areas of the desired enantiomer (d-Cloprostenol) and the undesired enantiomer (l-Cloprostenol). researchgate.net

Molecular and Biochemical Mechanisms of D Cloprostenol Sodium Action

Prostanoid Receptor Interactions and Selectivity

d-Cloprostenol (B24006) Sodium functions as a potent agonist of the FP prostanoid receptor. rndsystems.comsigmaaldrich.com Prostanoid receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse actions of prostaglandins (B1171923) and thromboxanes. genecards.org The FP receptor is the primary target for PGF2α and its analogs, including d-Cloprostenol Sodium. genecards.org Studies have indicated that cloprostenol (B1669231) is a potent FP receptor agonist. rndsystems.comsigmaaldrich.com While potent at the FP receptor, cloprostenol has also been noted to be less selective compared to other analogs like fluprostenol (B1673476) and shows similar potency to PGF2α at EP and TP prostanoid receptors. sigmaaldrich.com

Binding Kinetics and Affinity for the Prostaglandin (B15479496) F2α (FP) Receptor

The binding of d-Cloprostenol Sodium to the FP receptor is characterized by specific kinetics and affinity. Research evaluating the inhibition of labeled PGF2α binding to bovine corpus luteum and myometrial cell membranes demonstrated that d-cloprostenol and PGF2α were equipotent in inhibiting this binding. researchgate.net This suggests a high affinity of d-cloprostenol for the FP receptor, comparable to that of the endogenous ligand PGF2α. The binding of cloprostenol to PGF2α receptors has been shown to be stereospecific. researchgate.net Specifically, d-cloprostenol was found to be significantly more potent than dl-cloprostenol and prostaglandin E1 in inhibiting [3H]PGF2α binding to corpus luteum cell membranes. researchgate.net

Molecular Mechanisms of Ligand Selectivity and Receptor Specificity

The selectivity of d-Cloprostenol Sodium for the FP receptor is determined by specific molecular interactions within the receptor binding site. While detailed atomic-level structures of FP-ligand complexes are important for a full understanding of activation and inhibition mechanisms, GPCRs like the FP receptor exhibit efficacy-dependent plasticity at the orthosteric binding site. researchgate.net Studies on FP receptor antagonists have assessed selectivity against other prostanoid receptors based on IC50 ratios in receptor binding assays. acs.org Although specific details on the molecular interactions conferring d-Cloprostenol Sodium's selectivity were not extensively detailed in the search results, its structural similarity to PGF2α allows it to bind to the same receptor, and subtle differences in its structure likely contribute to its potency and relative selectivity profile compared to other prostaglandins and synthetic analogs.

G Protein Coupling and Downstream Signaling Pathways Associated with FP Receptor Activation

Upon binding of an agonist like d-Cloprostenol Sodium, the FP receptor undergoes conformational changes that lead to coupling with intracellular heterotrimeric G proteins. The FP receptor is known to primarily couple with the Gαq protein. researchgate.netnih.gov Activation of Gαq initiates downstream signaling cascades. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.govdojindo.com IP3 triggers the release of calcium ions from intracellular stores, while DAG, along with calcium, activates protein kinase C (PKC). researchgate.netnih.govdojindo.com FP receptor signaling through Gαq can also lead to the activation of MAPK pathways, often via PLC and PKC. nih.gov Additionally, some studies suggest involvement of Gα12 in cytoskeletal reorganization triggered by FP receptor activation. nih.gov Regulators of G protein signaling (RGS) proteins, such as RGS2, can modulate FP receptor signaling by accelerating the GTPase activity of Gα subunits, thereby halting their activity. researchgate.net RGS2 expression has been shown to be upregulated by FP receptor activation, and its translocation from the nucleus to the cell membrane may be required for modulating partner receptor signaling. researchgate.net

Cellular and Subcellular Biochemical Responses Elicited by d-Cloprostenol Sodium

d-Cloprostenol Sodium elicits a range of biochemical responses within target cells, particularly in the corpus luteum.

Modulation of Intracellular Second Messengers (e.g., Cyclic AMP, Inositol Phosphates)

Activation of the FP receptor by d-Cloprostenol Sodium influences intracellular second messenger systems. As discussed, FP receptor coupling to Gαq leads to the generation of inositol phosphates. researchgate.netnih.govdojindo.com Studies in marmoset luteal tissue showed that cloprostenol stimulated the generation of inositol phosphates, particularly in the early luteal phase. ucl.ac.uk In cultured human granulosa cells, PGF2α and cloprostenol inhibited progesterone (B1679170) and cAMP responses to gonadotropins. ucl.ac.uk This antigonadotrophic action involved the stimulation of cAMP phosphodiesterase, an effect mimicked by a PKC activator. ucl.ac.uk This suggests that while the primary coupling is to Gq, there can be crosstalk or indirect effects on cAMP signaling pathways, potentially through PKC activation leading to increased cAMP hydrolysis.

A table summarizing the effects on second messengers:

Cell TypeAgonistEffect on cAMPEffect on Inositol PhosphatesReference
Marmoset Luteal Tissue (mid-luteal)CloprostenolInhibited response to hCG/dbcAMPNo effect ucl.ac.uk
Marmoset Luteal Tissue (early luteal)CloprostenolNo effect on gonadotrophin-stimulated progesterone/cAMPStimulated generation ucl.ac.uk
Cultured Human Granulosa CellsCloprostenolInhibited response to hCG/LH/dbcAMPNot explicitly measured here, but PGF2a/cloprostenol stimulated cAMP phosphodiesterase ucl.ac.uk
Ewe Granulosa CellsPGF2αNo changeIncreased accumulation oup.com
Ewe Day 2 Luteal CellsPGF2αNo changeIncreased accumulation oup.com

Influence on Luteal Cell Biochemistry and Prostaglandin Release in vitro

d-Cloprostenol Sodium has significant effects on luteal cell biochemistry, particularly concerning steroidogenesis and prostaglandin production. In vitro studies using porcine luteal tissue demonstrated that cloprostenol treatment increased the release of prostaglandin F (PGF). oup.com This increase in luteal PGF release in vitro was blocked by indomethacin, an inhibitor of prostaglandin synthesis, indicating that cloprostenol stimulates the synthesis and release of endogenous prostaglandins by luteal cells. oup.com Treatment of large luteal cells in vitro with PGF2α or activators of its second messenger pathways (free calcium, activation of PKC) can increase PGF2α production in vitro, suggesting a positive feedback loop where PGF2α stimulates its own production. nih.gov This involves the activation of key enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase-2 (COX-2) and cytosolic phospholipase A2 (cPLA2). nih.govnih.gov In human luteal tissue slices superfused in vitro, cloprostenol resulted in an initial depression of progesterone and oestradiol-17β secretion, although this effect was not always maintained. nih.gov More notably, superfusion with cloprostenol caused a large stimulation of the secretion of endogenous prostaglandin F2α. nih.gov

A table summarizing effects on luteal cell secretions in vitro:

Tissue/Cell TypeAgonistEffect on Progesterone SecretionEffect on Endogenous PGF2α ReleaseReference
Porcine Luteal TissueCloprostenolDecreased releaseIncreased release oup.com
Human Luteal Tissue SlicesCloprostenolInitial depression, sometimes returned to control/increasedLarge stimulation nih.gov
Large Luteal Cells (in vitro)PGF2α or pathway activatorsNot specified in snippet, but context is PGF2α productionIncreased production nih.gov

These findings highlight the complex interplay between d-Cloprostenol Sodium, FP receptor activation, second messenger systems, and the biochemical machinery of luteal cells, leading to altered steroidogenesis and a significant increase in endogenous PGF2α production.

Comparative Biochemical Pharmacology of d-Cloprostenol Sodium with Other Prostaglandin Analogs.

d-Cloprostenol sodium is one of several synthetic prostaglandin F2α analogs used in veterinary medicine, alongside compounds like dinoprost (B1670695) tromethamine and racemic cloprostenol (DL-cloprostenol) agilis.nzresearchgate.net. These analogs share the common therapeutic goal of inducing luteolysis, but they exhibit differences in their biochemical pharmacology, including receptor affinities and biological potencies agilis.nznih.gov.

Structure-Activity Relationships at the Molecular Level.

The structure-activity relationships of prostaglandin analogs are crucial in determining their potency and selectivity for specific prostaglandin receptors. d-Cloprostenol is a synthetic analog of PGF2α, modified to enhance its luteolytic potency and metabolic stability wikipedia.orgresearchgate.net. The presence of an oxyaryl group in cloprostenol, for instance, makes it a poor substrate for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is responsible for the rapid metabolism of natural PGF2α researchgate.net. This structural modification contributes to a longer half-life and increased biological activity compared to the natural prostaglandin researchgate.netnih.gov.

Cloprostenol exists as a racemic mixture of two enantiomers, D-cloprostenol and L-cloprostenol agilis.nzfrontiersin.org. The luteolytic activity is primarily attributed to the D-isomer (d-Cloprostenol) agilis.nzresearchgate.net. This stereospecificity highlights the importance of the molecule's three-dimensional structure for effective binding and activation of the FP receptor researchgate.netnih.gov.

Differential Receptor Affinities and Biological Efficiencies Among Analogs.

Studies have demonstrated significant differences in receptor binding affinities and biological potencies between d-cloprostenol sodium, racemic cloprostenol, and other prostaglandin analogs like dinoprost and prostaglandin E1 (PGE1) agilis.nzresearchgate.netnih.gov.

Research on bovine corpus luteum and myometrial cell membranes has shown that cloprostenol binding to PGF2α receptors is stereospecific, with the D-isomer exhibiting much higher affinity researchgate.netnih.gov. d-Cloprostenol and natural PGF2α have been found to be equipotent in inhibiting the binding of labeled PGF2α to corpus luteum cell membranes researchgate.netnih.gov. They were approximately 150 times more potent than racemic dl-cloprostenol and about 280 times more potent than PGE1 in these membranes researchgate.netnih.gov.

In myometrial cell membranes, the differences in potency were less pronounced, but d-cloprostenol and PGF2α were still about 10 times more potent than dl-cloprostenol and approximately 95 times more potent than PGE1 researchgate.netnih.gov.

The higher affinity of d-cloprostenol for ovarian and uterine receptors compared to the racemic form contributes to its higher biological activity and allows for lower effective dosages, potentially leading to reduced off-target effects on other tissues agilis.nz.

The following table summarizes some comparative findings on receptor binding potency:

CompoundRelative Potency (vs. dl-cloprostenol) in Corpus Luteum MembranesRelative Potency (vs. dl-cloprostenol) in Myometrial Membranes
d-Cloprostenol~150x~10x
PGF2α (Dinoprost)~150x~10x
PGE1~0.35x (relative to dl-cloprostenol)~0.1x (relative to dl-cloprostenol)
dl-Cloprostenol1x1x

Note: Values are approximate based on reported findings and represent inhibition of [³H]PGF2α binding. researchgate.netnih.gov

Environmental Transformation and Degradation Pathways of D Cloprostenol Sodium

Metabolic Transformations and Metabolite Profiling in Biological Systems

In biological systems, particularly in animals such as cows, d-Cloprostenol (B24006) Sodium undergoes several metabolic transformations. The major routes identified for the metabolic transformation of cloprostenol (B1669231) include the oxidation of the secondary C15 hydroxy group, reduction of the C13 double bond, B-oxidation, ω-hydroxylation, and ω-oxidation researchgate.net.

A significant metabolite of cloprostenol is the tetranor acid of cloprostenol. This metabolite exhibits considerably lower biological activity, approximately one hundredth of that of the parent compound fda.gov. Another metabolite observed in bovine systems is the glucuronic acid conjugate of tetranor-cloprostenol, which is considered a minor metabolite fda.gov.

Following administration, cloprostenol and its metabolites are primarily excreted from the animal body through renal (67%) and fecal (25%) routes wikipedia.org.

Biodegradation Mechanisms by Microorganisms in Environmental Matrices

Microorganisms play a significant role in the decomposition of various organic compounds in the environment, including hormones acs.org. While specific detailed studies on the biodegradation mechanisms of d-Cloprostenol Sodium by microorganisms in environmental matrices are not extensively detailed in the provided search results, it is generally understood that microbial degradation is a primary factor in the breakdown of hormones in environmental waters acs.org.

Theoretical and Experimental Approaches in Environmental Impact Assessment Related to Chemical Degradation Products

Assessing the environmental impact of chemical degradation products involves both theoretical and experimental approaches. For veterinary medicinal products, environmental impact assessments typically follow structured guidelines europa.eu. These guidelines often involve estimating environmental exposure and subsequently assessing the fate and effects of the active substance and its residues europa.eu.

Theoretical approaches can include using models to estimate environmental fate characteristics, such as soil adsorption/desorption, degradation, and transformation fda.gov. For instance, computational approaches, such as density functional theory, can be used to predict transformation products of emerging pollutants, although the provided context for this specifically relates to the chlorination of steroidal enones and not directly to cloprostenol nih.gov. Structure-activity relationships can also be employed in risk assessment researchgate.net.

Experimental approaches involve conducting studies to determine the degradation pathways and rates of the parent compound and its metabolites in various environmental matrices, such as soil, water, and manure europa.eu. Analytical techniques, such as HPLC, NMR, and mass spectrometry, are crucial for identifying and quantifying degradation products nih.govmdpi.com. While specific experimental data on the degradation products of d-Cloprostenol Sodium in environmental matrices were not prominently featured in the search results, the general framework for environmental risk assessment of veterinary drugs necessitates such investigations if a potential risk is identified europa.eu.

The assessment of environmental impact also considers the potential for bioaccumulation and toxicity of the parent compound and its degradation products researchgate.net. Various methods are used for ecological risk assessment, although a universal consensus on best practices for all compounds is still evolving researchgate.net.

Q & A

How to formulate a focused research question for studying Sincro’s biochemical properties?

To structure a research question, use frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or PCC (Population, Concept, Context). For example:

  • Population: Specific cell lines or organisms exposed to this compound.
  • Intervention: Dosage or application method of this compound.
  • Comparison: Control groups without this compound exposure.
  • Outcome: Measurable effects (e.g., gene expression, toxicity).
    This ensures specificity and reproducibility .

Q. What methodologies are effective for conducting a literature review on this compound?

  • Step 1 : Define inclusion/exclusion criteria (e.g., peer-reviewed studies from the last decade).
  • Step 2 : Use Boolean search strings (e.g., (this compound AND "mechanism of action")) in databases like PubMed or Web of Science.
  • Step 3 : Synthesize findings using tools like systematic review matrices to identify gaps (e.g., inconsistent results in this compound’s metabolic pathways) .

Q. How to design experiments to assess this compound’s efficacy in vivo?

  • Experimental Design : Use randomized controlled trials (RCTs) with staggered dosing.
  • Data Collection : Employ blinded assessments to reduce bias.
  • Controls : Include positive/negative controls (e.g., known inhibitors) to validate results.
  • Ethical Compliance : Follow institutional guidelines for animal/human studies .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s experimental data across studies?

  • Step 1 : Conduct a meta-analysis to quantify heterogeneity (e.g., using I² statistics).
  • Step 2 : Evaluate methodological differences (e.g., variations in this compound’s purity or delivery methods).
  • Step 3 : Replicate key experiments under standardized conditions to isolate variables .

Q. How to optimize collaborative workflows for multi-institutional this compound research?

  • Tool Integration : Use Scientific Workflow Management Systems (SWfMS) with version control for reproducibility.
  • Asynchronous Collaboration : Implement platforms that track provenance (e.g., data lineage and experimental modifications).
  • Conflict Resolution : Predefine protocols for reconciling divergent findings (e.g., consensus workshops) .

Q. Can NLP models like BERT/BART enhance analysis of this compound-related textual data (e.g., patents or clinical reports)?

  • Application : Fine-tune BERT/BART for domain-specific tasks (e.g., extracting this compound’s pharmacokinetic parameters from unstructured text).
  • Method : Use masked language modeling to identify context-dependent relationships (e.g., "this compound inhibits [MASK] pathway").
  • Validation : Compare model outputs against expert-curated datasets to ensure accuracy .

Q. How to address reproducibility challenges in this compound’s synthesis protocols?

  • Standardization : Document reaction conditions (e.g., temperature, catalysts) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Automation : Deploy robotic platforms for high-throughput synthesis to minimize human error.
  • Peer Review : Share protocols via open-access repositories (e.g., Protocols.io ) for community feedback .

Data Analysis & Synthesis

Q. What statistical approaches are suitable for analyzing nonlinear responses to this compound?

  • Nonparametric Methods : Use Mann-Whitney U tests for non-normal distributions.
  • Machine Learning : Apply random forests to identify dose-response thresholds.
  • Visualization : Generate 3D surface plots to model interaction effects (e.g., this compound + adjuvant compounds) .

Q. How to synthesize fragmented findings on this compound’s environmental impact?

  • Systematic Mapping : Categorize studies by ecosystem type (e.g., aquatic vs. terrestrial).
  • Gap Analysis : Identify understudied areas (e.g., long-term soil accumulation).
  • Policy Integration : Translate findings into risk-assessment frameworks (e.g., EPA guidelines) .

Ethical & Reporting Standards

Q. How to ensure transparency in reporting this compound’s adverse effects?

  • Pre-registration : Document hypotheses and methods a priori on platforms like ClinicalTrials.gov .
  • Negative Results : Publish non-significant findings to avoid publication bias.
  • Data Sharing : Deposit raw datasets in repositories like Zenodo for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.